Cas no 1520461-58-8 (3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane)

3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane structure
1520461-58-8 structure
商品名:3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
CAS番号:1520461-58-8
MF:C16H31N3
メガワット:265.437443971634
CID:5991750
PubChem ID:79615699

3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane 化学的及び物理的性質

名前と識別子

    • 1520461-58-8
    • 3-{2-[4-(propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
    • EN300-714636
    • AKOS018172133
    • 3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
    • インチ: 1S/C16H31N3/c1-13(2)19-9-7-18(8-10-19)6-5-14-11-15-3-4-16(12-14)17-15/h13-17H,3-12H2,1-2H3
    • InChIKey: MYITWAJMZHVETQ-UHFFFAOYSA-N
    • ほほえんだ: N1C2CCC1CC(CCN1CCN(C(C)C)CC1)C2

計算された属性

  • せいみつぶんしりょう: 265.251798002g/mol
  • どういたいしつりょう: 265.251798002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-714636-0.05g
3-{2-[4-(propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
1520461-58-8
0.05g
$792.0 2023-05-26
Enamine
EN300-714636-5.0g
3-{2-[4-(propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
1520461-58-8
5g
$2732.0 2023-05-26
Enamine
EN300-714636-10.0g
3-{2-[4-(propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
1520461-58-8
10g
$4052.0 2023-05-26
Enamine
EN300-714636-0.25g
3-{2-[4-(propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
1520461-58-8
0.25g
$867.0 2023-05-26
Enamine
EN300-714636-1.0g
3-{2-[4-(propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
1520461-58-8
1g
$943.0 2023-05-26
Enamine
EN300-714636-0.5g
3-{2-[4-(propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
1520461-58-8
0.5g
$905.0 2023-05-26
Enamine
EN300-714636-2.5g
3-{2-[4-(propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
1520461-58-8
2.5g
$1848.0 2023-05-26
Enamine
EN300-714636-0.1g
3-{2-[4-(propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane
1520461-58-8
0.1g
$829.0 2023-05-26

3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane 関連文献

3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octaneに関する追加情報

Comprehensive Overview of 3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane (CAS No. 1520461-58-8)

3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique molecular framework. With a CAS number 1520461-58-8, this compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which are known for their potential applications in drug discovery and development. The presence of both piperazine and bicyclic moieties in its structure makes it a promising candidate for modulating biological targets, particularly in the central nervous system (CNS).

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. Researchers are increasingly exploring compounds like 3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane for their potential to address unmet medical needs. Its structural features align with current trends in GPCR-targeted drug design, a hot topic in pharmacology, as G-protein-coupled receptors (GPCRs) remain one of the most exploited targets for drug development. The compound’s lipophilic and hydrogen-bonding properties further enhance its bioavailability, a critical factor in modern drug formulation.

The synthesis of CAS 1520461-58-8 involves multi-step organic reactions, including N-alkylation and cyclization strategies, which are frequently discussed in synthetic chemistry forums. Its piperazine-ethyl linkage is particularly noteworthy, as piperazine derivatives are often associated with CNS permeability and receptor affinity. These attributes have led to speculation about its potential utility in neurodegenerative diseases, a field where blood-brain barrier (BBB) penetration is a major challenge. While the exact biological activity of this compound remains under investigation, its structural analogs have shown promise in preclinical studies for conditions like anxiety and cognitive disorders.

From an industrial perspective, 3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane is often categorized as a high-value intermediate in medicinal chemistry. Its scaffold diversity allows for extensive derivatization, making it a versatile building block for combinatorial libraries. This aligns with the growing emphasis on fragment-based drug discovery (FBDD), a technique gaining traction in AI-driven drug development platforms. Companies specializing in contract research organizations (CROs) frequently seek such compounds to accelerate hit-to-lead optimization processes.

Environmental and regulatory considerations also play a role in the compound’s applications. Unlike many heterocyclic compounds with stringent regulations, 1520461-58-8 is not classified as hazardous, making it a safer option for laboratory use. Its stability under standard storage conditions (room temperature, inert atmosphere) further adds to its practicality. Researchers often inquire about its solubility profile and compatibility with common solvents, which are critical for experimental reproducibility—a recurring theme in scientific discussions.

In summary, 3-{2-[4-(Propan-2-yl)piperazin-1-yl]ethyl}-8-azabicyclo[3.2.1]octane (CAS 1520461-58-8) represents a fascinating intersection of synthetic chemistry and biomedical innovation. Its potential applications in neuropharmacology, coupled with its drug-like properties, position it as a compound of enduring interest. As the scientific community continues to explore its mechanisms and derivatives, this molecule may well emerge as a cornerstone in next-generation therapeutic development.

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